molecular formula C11H11NO B8701735 3-(2-Methylpropanoyl)benzenecarbonitrile

3-(2-Methylpropanoyl)benzenecarbonitrile

Cat. No. B8701735
M. Wt: 173.21 g/mol
InChI Key: DPHHKPDWLVGSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399627B1

Procedure details

To a mixture prepared by adding copper cyanide (940 mg, 10.5 mmol) to a cooled solution of lithium bromide (1.82 g 21 mmol) in tetrahydrofurn at −25° C. under argon atmosphere was added a solution of 0.5M 3-cyanophenyl zinc iodide (20 ml, 10 mmol) in tetrahydrofuran. The reaction mixture was allowed to warm to 0° C. for 30 minutes then cooled down to −25° C. to which neat isobutyryl chloride (1.06 ml, 10.1 mmol) was added all at once. The reaction was kept at −25° C. for 30 minutes then quenched by adding 20 ml of a saturated solution of ammonium chloride. The mixture was extracted with 2×25 ml diethyl ether. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to an oil. The crude oil was flushed through a silica plug using 10% ethyl acetate in hexane to give 3-(2-methylpropanoyl)benzenecarbonitrile (1.25 g, 72%) as a clear oil. H1NMR (CDCl3): 2.2-2.25 (d, H); 4.499-4.568 (m, H); 8.614-8.655 (m, 2H); 8.831-8.857 (m, H); 9.172-9.238 (m, H). ES-M (M+H+): 174.1.
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cu](C#N)C#N.[Br-].[Li+].[I-].[C:9]([C:11]1[CH:12]=[C:13]([Zn+])[CH:14]=[CH:15][CH:16]=1)#[N:10].[C:18](Cl)(=[O:22])[CH:19]([CH3:21])[CH3:20]>O1CCCC1>[CH3:20][CH:19]([CH3:21])[C:18]([C:13]1[CH:12]=[C:11]([C:9]#[N:10])[CH:16]=[CH:15][CH:14]=1)=[O:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
1.82 g
Type
reactant
Smiles
[Br-].[Li+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[I-].C(#N)C=1C=C(C=CC1)[Zn+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.06 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a mixture prepared
ADDITION
Type
ADDITION
Details
was added all at once
CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by adding 20 ml of a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2×25 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The crude oil was flushed through a silica plug

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)C=1C=C(C=CC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.